N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15(10-17-16(19)12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,15,18H,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPUFGGAJGOVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxyethyl group.
Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The aromatic naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthaldehydes or naphthones, while reduction can produce naphthyl alcohols or amines.
Scientific Research Applications
Pharmacological Studies
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide has been investigated for its pharmacological properties. Its structural similarity to other bioactive compounds suggests potential therapeutic effects. Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Drug Development
The compound's unique structure allows it to interact with various biological targets. Studies have shown that modifications of the cyclopropanecarboxamide group can enhance bioactivity and selectivity towards specific receptors, which is critical in drug design. For instance, research into similar compounds has led to the development of novel analgesics and anti-cancer agents.
Recent studies have employed in vitro assays to evaluate the biological activity of this compound. These assessments focus on:
- Cytotoxicity : Evaluating the compound's effect on various cancer cell lines.
- Enzyme Inhibition : Investigating its potential as an inhibitor for enzymes involved in inflammatory pathways.
Data Table: Summary of Research Findings
Case Study 1: Anti-inflammatory Properties
A study conducted on the anti-inflammatory effects of this compound demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into a therapeutic agent for conditions characterized by inflammation.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on various cancer cell lines revealed that this compound exhibits significant cytotoxic effects, particularly against breast cancer cells. The study highlighted the importance of further exploring its mechanism of action to develop targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and cyclopropanecarboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Compound A : (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N-(2-naphthyl)cyclopropanecarboxamide
- Key Features :
- Substituents: Chloro-trifluoropropenyl and dimethyl groups on cyclopropane; naphthalen-2-yl amide.
- Bioactivity: Insecticidal (tefluthrin intermediate) due to halogenated groups enhancing electrophilic reactivity .
- Structural Data: Dihedral angle of 111.6° between naphthalene and cyclopropane, influencing molecular packing via N–H⋯O hydrogen bonds .
- Comparison :
Compound B : 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide
- Key Features: Substituents: Hydroxyiminoethyl group; 2-methoxyphenyl amide. Applications: Studied for catalytic and synthetic utility due to oxime functionality .
- Both compounds share polar groups (hydroxyethyl vs. hydroxyimino), but the target’s secondary alcohol may offer distinct metabolic stability .
Bioactive Naphthalene-Containing Carboxamides
Compound C : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Key Features :
- Fluorine in Compound C enhances binding via halogen bonds, whereas the target’s hydroxy group may prioritize hydrogen bonding .
Crystallographic Trends :
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide, commonly referred to as HNECA, is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, synthesis, biological effects, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 255.31 g/mol
- Structure : Features a cyclopropane ring, an amide group, and a naphthalene moiety.
Synthesis and Characterization
HNECA can be synthesized through various organic reactions that involve cyclopropanecarboxylic acid derivatives. Its characterization typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.
HNECA exhibits a range of biological activities that may be attributed to its interaction with specific biological targets. Preliminary studies suggest that HNECA may influence:
- Cell Viability : In vitro studies indicate that HNECA can modulate cell viability in various cancer cell lines, potentially through apoptosis induction.
- Receptor Interaction : The compound has shown promise in targeting specific receptors involved in cellular signaling pathways, which could be pivotal in cancer therapy.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of HNECA on breast cancer cell lines (MDA-MB-231). Results indicated a significant reduction in cell proliferation and increased apoptotic markers after treatment with HNECA.
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Toxicity and Safety
Toxicological assessments indicate that HNECA has a favorable safety profile at therapeutic concentrations. Acute toxicity studies reveal no significant adverse effects in animal models when administered within recommended doses .
Applications in Scientific Research
HNECA's unique structure and biological activity make it a candidate for further exploration in:
- Drug Development : As a lead compound for designing new therapeutic agents targeting cancer and inflammatory diseases.
- Biochemical Research : To study its effects on specific signaling pathways and receptor interactions.
Future Directions
The current state of research on HNECA indicates substantial potential for therapeutic applications; however, further investigations are necessary to fully elucidate its mechanisms of action and efficacy in clinical settings. Future studies should focus on:
- Long-term Efficacy Studies : Evaluating the long-term effects of HNECA in vivo.
- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by HNECA.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide, and how do they influence its reactivity?
- The compound contains a cyclopropane ring fused to a carboxamide group, a hydroxyethyl linker, and a naphthalene moiety. The cyclopropane ring introduces strain, potentially enhancing reactivity in ring-opening reactions. The naphthalene group contributes to aromatic stacking interactions, while the hydroxyl group enables hydrogen bonding. These features are critical in designing derivatives for stability or biological activity studies .
- Methodological Insight : X-ray crystallography (e.g., SHELX refinement ) and NMR analysis are essential for verifying stereochemistry and hydrogen-bonding networks.
Q. What synthetic routes are commonly employed to prepare this compound?
- A typical approach involves:
Cyclopropane Formation : Ring-closing via [2+1] cycloaddition or carbene insertion.
Amide Coupling : Reacting cyclopropanecarboxylic acid with a hydroxyethyl-naphthalene amine precursor using coupling agents like EDCI or HATU .
Purification : Column chromatography or recrystallization to isolate the product.
- Key Considerations : Reaction conditions (e.g., temperature, solvent polarity) must optimize yield while minimizing cyclopropane ring strain-induced side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons, with the cyclopropane ring protons appearing as distinctive doublets (δ ~1.5–2.5 ppm) .
- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates the molecular formula (C16H17NO, MW 239.31) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental data in structural analysis?
- Example : Density Functional Theory (DFT) may predict bond angles for the cyclopropane ring that conflict with X-ray crystallography data due to crystal packing effects.
- Solution : Refine computational models using experimental data (e.g., SHELXL ) and validate with hybrid methods like QM/MM. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Challenges : The hydroxyethyl linker and naphthalene group introduce stereochemical complexity.
- Approaches :
- Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during cyclopropane formation.
- Enzymatic resolution (e.g., lipases) to separate enantiomers .
Q. How does the compound’s structure correlate with its potential biological activity (e.g., enzyme inhibition)?
- Hypothesis : The naphthalene moiety may interact with hydrophobic enzyme pockets, while the hydroxyl group participates in catalytic site hydrogen bonding.
- Experimental Design :
Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., SARS-CoV-2 main protease, per structural analogs in Scheme 4 ).
In Vitro Assays : Measure IC50 against target enzymes and compare with control compounds (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ).
- Data Interpretation : Correlate activity with substituent modifications (e.g., replacing hydroxyl with methoxy) .
Q. What are the limitations of current crystallographic data for this compound, and how can they be addressed?
- Limitations : Disorder in the hydroxyethyl or naphthalene groups (common in flexible moieties) reduces refinement accuracy.
- Solutions :
- Collect high-resolution data (≤0.8 Å) at low temperature (e.g., 100 K).
- Apply restraints during SHELXL refinement to model disordered regions .
Methodological Recommendations
- Synthesis Optimization : Screen solvents (DMF vs. THF) and bases (K2CO3 vs. Cs2CO3) to improve coupling efficiency .
- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to grow single crystals suitable for X-ray analysis .
- Biological Testing : Include positive controls with known inhibitors (e.g., beta-Hydroxyfentanyl analogs ) to contextualize activity data.
Data Contradiction Analysis Example
- Scenario : Conflicting NMR and X-ray data on hydroxyl group conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
